molecular formula C8H12O3 B1444268 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1561951-19-6

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1444268
CAS RN: 1561951-19-6
M. Wt: 156.18 g/mol
InChI Key: MGBWQWATKAXZEU-UHFFFAOYSA-N
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Description

“2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as 7-oxanorbornanes or 7-oxabicyclo[2.2.1]heptanes . These compounds are characterized by a seven-membered ring structure containing an oxygen atom .


Synthesis Analysis

The synthesis of 7-oxanorbornanes can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction allows for the formation of a wide range of 7-oxanorbornane derivatives, many of which can be prepared enantiomerically enriched . These derivatives are extremely useful in the total asymmetric synthesis of various natural products and bioactive compounds .


Molecular Structure Analysis

The molecular structure of 7-oxanorbornanes is characterized by a seven-membered ring structure containing an oxygen atom . The specific structure of “this compound” would include additional functional groups, such as a carboxylic acid group and a methyl group, attached to the ring structure.


Chemical Reactions Analysis

7-Oxanorbornanes can undergo a variety of chemical reactions due to their bicyclic structure . These reactions can generate a wide range of chemodiversity in a highly stereoselective manner . For instance, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-oxanorbornanes can vary depending on their specific structure. For instance, 7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448, a boiling point of 119 °C, and a density of 0.968 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient methods for synthesizing 2-substituted derivatives of tetrahydrofuran-dicarboxylic acid, starting from norborneol derivatives. These synthetic routes involve base-catalyzed transformations and RuCl3/NaIO4 catalyzed ring openings, yielding compounds with potential applications in organic synthesis and medicinal chemistry (Wang et al., 2001).

Enantioselective Synthesis

The enantioselective synthesis of 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block for terpenoids, has been demonstrated. This process includes reduction, esterification with optically pure mandelic acid, and separation via preparative HPLC, highlighting the compound's utility in synthesizing complex natural products (Guangzhe Yu, 2005).

Analogues for Biological Applications

Synthesis of enantiopure analogues of 3-hydroxyproline, a restricted analogue of the compound, showcases its role in generating novel biological molecules. These efforts underline the compound's versatility in creating bioactive substances, potentially useful in drug development and biochemical research (Avenoza et al., 2002).

Material Science Applications

The compound and its derivatives have been investigated for their thermochemical properties, including enthalpy of formation, entropy, and heat capacity. These studies are crucial for understanding the stability and reactivity of the compound in various chemical environments, which is essential for material science applications (Bozzelli & Rajasekaran, 2007).

Potential in Drug Development

Research into the synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives has highlighted their potential anti-HIV activity. This work suggests the compound's derivatives could be valuable in developing novel therapeutics for treating HIV and other viral infections (Song Dan-qing, 2009).

Safety and Hazards

The safety and hazards associated with “2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” would depend on its specific chemical properties. For example, 7-Oxabicyclo[2.2.1]heptane is classified as a flammable liquid and has a flash point of 13 °C .

Future Directions

The future directions for research on “2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given their wide chemodiversity and utility in the synthesis of natural products and bioactive compounds, these compounds are likely to continue to be a focus of research in organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown biological activity . For instance, some derivatives have been found to inhibit protein phosphatases .

Mode of Action

The exact mode of action of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds interact with their targets in a highly stereoselective manner due to their bicyclic structure .

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-7-oxabicyclo[22Related compounds, 7-oxanorbornanes, are known to generate a wide chemodiversity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-7-oxabicyclo[22The bicyclic structure of similar compounds, 7-oxanorbornanes, allows them to generate useful polymers upon oxa ring openings , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have interesting biological properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-7-oxabicyclo[22Similar compounds, 7-oxanorbornanes, have been used in radical-induced alkene polymerizations , suggesting that they may be influenced by certain environmental conditions.

properties

IUPAC Name

2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWQWATKAXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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